![molecular formula C11H10ClNO2Se B12514359 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione CAS No. 675622-06-7](/img/structure/B12514359.png)
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives. This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, and a chloromethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylbenzyl chloride with selenourea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the selenazolidine ring can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the selenazolidine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 3-Chloro-4-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
Uniqueness
5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is unique due to the presence of the selenazolidine ring, which imparts distinct chemical and biological properties. The selenium atom enhances the compound’s reactivity and potential biological activities compared to similar compounds that lack selenium .
Eigenschaften
CAS-Nummer |
675622-06-7 |
|---|---|
Molekularformel |
C11H10ClNO2Se |
Molekulargewicht |
302.62 g/mol |
IUPAC-Name |
5-[(3-chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H10ClNO2Se/c1-6-2-3-7(4-8(6)12)5-9-10(14)13-11(15)16-9/h2-4,9H,5H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
OCSRIYUCIKTHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2C(=O)NC(=O)[Se]2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


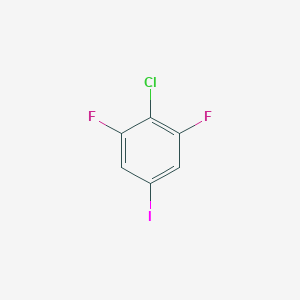
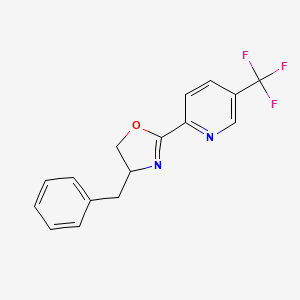
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
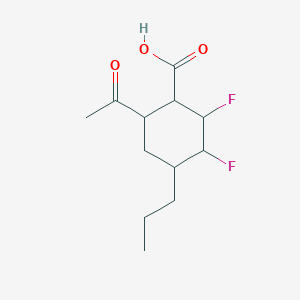
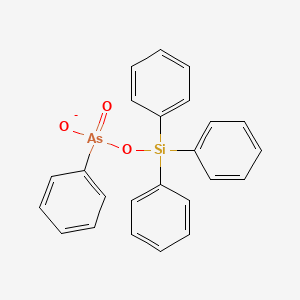
![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
![Ethanaminium, 2-[(2-ethyl-1-oxo-2-butenyl)oxy]-N,N,N-trimethyl-](/img/structure/B12514327.png)
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
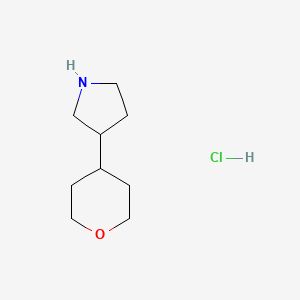
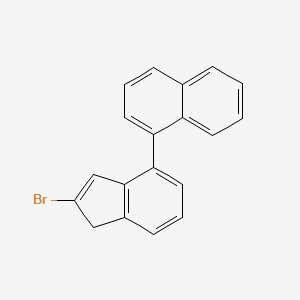
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-5-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12514348.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![4-{5-Aminoimidazo[1,5-c]pyrimidin-3-yl}benzonitrile](/img/structure/B12514358.png)
